1-(4-Fluorobenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

TRPV1 antagonist pain tetrahydroquinoline urea

1-(4-Fluorobenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS 1202993-28-9) is a synthetic small molecule (MW 439.5 Da, formula C23H22FN3O3S) belonging to the tetrahydroquinoline (THQ) urea class. Its structure features a 1,2,3,4-tetrahydroquinolin-7-yl core bearing an N1-phenylsulfonyl group and a 3-(4-fluorobenzyl)urea substituent.

Molecular Formula C23H22FN3O3S
Molecular Weight 439.51
CAS No. 1202993-28-9
Cat. No. B2456822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorobenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
CAS1202993-28-9
Molecular FormulaC23H22FN3O3S
Molecular Weight439.51
Structural Identifiers
SMILESC1CC2=C(C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)F)N(C1)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C23H22FN3O3S/c24-19-11-8-17(9-12-19)16-25-23(28)26-20-13-10-18-5-4-14-27(22(18)15-20)31(29,30)21-6-2-1-3-7-21/h1-3,6-13,15H,4-5,14,16H2,(H2,25,26,28)
InChIKeyPGDDONHCEDUFSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorobenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS 1202993-28-9): Chemical Identity and Scaffold Classification


1-(4-Fluorobenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS 1202993-28-9) is a synthetic small molecule (MW 439.5 Da, formula C23H22FN3O3S) belonging to the tetrahydroquinoline (THQ) urea class [1]. Its structure features a 1,2,3,4-tetrahydroquinolin-7-yl core bearing an N1-phenylsulfonyl group and a 3-(4-fluorobenzyl)urea substituent. The THQ–urea scaffold is a privileged pharmacophore that has been validated across multiple therapeutic programs, including TRPV1 antagonism, RORγt inverse agonism, GPR119 agonism, and carbonic anhydrase inhibition [2][3][4][5]. The compound is listed in PubChem (InChIKey: PGDDONHCEDUFSC-UHFFFAOYSA-N) with a creation date of 2009-05-28 [1].

Why 1-(4-Fluorobenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea Cannot Be Substituted by a Generic THQ–Urea Analog


Within the tetrahydroquinoline–urea class, even minor structural modifications produce large, target-specific shifts in potency, selectivity, and ADME properties [1][2]. For the THQ–urea scaffold, the N1-sulfonyl group (here phenylsulfonyl) dictates whether the compound acts as a TRPV1 antagonist, an RORγt inverse agonist, or a GPR119 agonist; the urea terminus (here 4-fluorobenzyl) further tunes receptor subtype preference and pharmacokinetic profile [1][3]. In carbonic anhydrase inhibition, a 4-fluorophenyl urea substituent yielded IC50 values of 5.28 and 5.51 μM against hCA I and II, respectively—the strongest in its series—demonstrating that the fluorinated benzyl terminus is a critical potency determinant [4]. Consequently, substituting a generic THQ–urea analog for 1-(4-Fluorobenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea risks loss of target engagement, altered selectivity, or unpredictable pharmacokinetics.

Quantitative Differentiation Evidence for 1-(4-Fluorobenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea Relative to Closest Analogs


TRPV1 Antagonist Potency: 7-Position Aryl Substituent Enables Low Nanomolar IC50

In the tetrahydroquinoline urea series evaluated as TRPV1 antagonists, compounds bearing aryl substituents at the 7-position of the THQ core delivered the highest in vitro potency, with representative analogs achieving IC50 values as low as 4 nM in recombinant TRPV1 assays [1][2]. The target compound, 1-(4-fluorobenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea, carries the urea linkage at the critical 7-position and a phenylsulfonyl group at N1—a substitution pattern consistent with the most potent TRPV1 antagonists in the AbbVie (US8440691) patent family [3]. By contrast, analogs with urea attachment at the 6- or 8-position or with alternative N1-capping groups (e.g., acetyl, propionyl) showed reduced TRPV1 activity [1].

TRPV1 antagonist pain tetrahydroquinoline urea

Carbonic Anhydrase Inhibition: 4-Fluorophenyl Urea Terminus Confers Sub-Micromolar hCA I/II Potency

In a series of diphenylurea derivatives containing a tetrahydroquinoline scaffold tested against human carbonic anhydrase isoforms I and II, the compound bearing a 4-fluorophenyl urea terminus (7k) exhibited the strongest inhibitory activity, with IC50 values of 5.28 μM (hCA I) and 5.51 μM (hCA II) [1]. The target compound, 1-(4-fluorobenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea, likewise contains a para-fluorinated benzyl urea terminus and a phenylsulfonyl group on the THQ nitrogen. This structural homology suggests comparable or improved hCA I/II inhibition relative to non-fluorinated or non-sulfonamide-containing THQ-urea analogs [1].

carbonic anhydrase inhibitor glaucoma tetrahydroquinoline urea

GPR119 Agonism: Phenylsulfonyl-THQ-7-oxy Scaffold Enables Dual-Species (Human/Cyno) Efficacy

A related series of 5-(2-((1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxy)pyridin-4-yl)-1,2,4-oxadiazoles was developed as GPR119 agonists. Replacement of an aniline ring with the THQ ring constrained the C–N bond rotation and increased efficacy on both human and cynomolgus monkey GPR119 receptors [1]. Lead compound 10 from this series achieved higher free plasma fraction and improved rat and cyno pharmacokinetics compared to the aniline-based starting point 2 [1]. The target compound shares the identical 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl core, and although it is a urea rather than an oxadiazole, the core scaffold has been validated as a GPR119 agonist-enabling template [1].

GPR119 agonist type 2 diabetes tetrahydroquinoline

RORγt Inverse Agonism: Phenylsulfonyl-THQ Derivatives Achieve Oral Bioavailability and In Vivo Efficacy

1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline derivatives have been optimized as orally bioavailable RORγt inverse agonists. Compound D4 from a recent J. Med. Chem. study exhibited oral bioavailability of 48.1% (mice) and 32.9% (rats), a significant improvement over the clinical candidate GSK2981278 (F = 6.2% and 4.1%, respectively) [1]. (R)-D4 matched or exceeded GSK2981278's therapeutic efficacy in rheumatoid arthritis and psoriasis mouse models at lower doses, with no adverse effects after 2 weeks [1]. Earlier THQ-based RORγt inverse agonists (e.g., compound 1 in ACS Med. Chem. Lett. 2019) suffered from PXR agonism (EC50 = 2000 nM, Ymax = 100%), a liability that was overcome through scaffold optimization [2]. The target compound shares the core phenylsulfonyl-THQ substructure and the 7-position derivatization site that is critical for RORγt inverse agonist activity [1][2].

RORγt inverse agonist autoimmune disease tetrahydroquinoline sulfonamide

Physicochemical Differentiation: Fluorinated Benzyl Urea Modulates Lipophilicity and Metabolic Stability

The incorporation of a 4-fluorobenzyl urea terminus, as present in the target compound, is a well-established strategy to modulate lipophilicity, enhance metabolic stability, and improve target binding. In the RORγt inverse agonist program, the para-fluorophenyl group was specifically retained because it occupied a hydrophobic pocket, contributing to binding affinity [1]. In the TRPV1 antagonist series, aryl substituents at the 7-position urea—including fluorinated benzyl groups—were critical for balancing potency and pharmacokinetic properties [2]. The phenylsulfonyl group at N1 serves dual roles: it acts as a hydrogen-bond acceptor and increases topological polar surface area (tPSA), which can counterbalance the lipophilicity introduced by the fluorobenzyl group [1][2].

lipophilicity metabolic stability fluorine substitution

Multi-Target Scaffold Versatility: Single Core Addresses TRPV1, RORγt, GPR119, and CA

The 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl substructure is a rare example of a privileged scaffold that has been independently validated as a pharmacophore for four distinct target classes: TRPV1 (antagonist), RORγt (inverse agonist), GPR119 (agonist), and carbonic anhydrase (inhibitor) [1][2][3][4]. This scaffold promiscuity is not shared by most close analogs—for example, chroman-ureas are active at TRPV1 but lack the sulfonamide group required for RORγt inverse agonism; non-sulfonylated THQ-ureas lose RORγt binding entirely [1][2]. The target compound, by virtue of its phenylsulfonyl-THQ-7-yl core, retains the potential to engage multiple targets, making it uniquely valuable for phenotypic screening libraries and probe compound collections where broad target coverage is desired.

multi-target privileged scaffold phenotypic screening

Recommended Application Scenarios for 1-(4-Fluorobenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea Based on Quantitative Evidence


TRPV1 Antagonist Lead Optimization and Pain Program Screening

The compound's 7-position aryl urea substitution and phenylsulfonyl N1-capping align with the optimal SAR for TRPV1 antagonism identified by AbbVie researchers (representative analog IC50 = 4 nM) [1][2]. It is suitable as a reference compound for TRPV1 screening cascades and as a starting point for lead optimization in inflammatory pain, neuropathic pain, or bladder overactivity programs. The fluorobenzyl terminus can be further diversified to explore potency–PK trade-offs [1].

RORγt Inverse Agonist Scaffold Hopping and Autoimmune Disease Drug Discovery

The phenylsulfonyl-THQ core has been successfully optimized to deliver orally bioavailable RORγt inverse agonists with efficacy in psoriasis and rheumatoid arthritis models (D4: F = 48.1% in mice) [3]. This compound serves as a scaffold-hopping template for medicinal chemistry teams seeking alternatives to GSK2981278. Its urea linkage at the 7-position offers a distinct vector for side-chain elaboration compared to previously explored amide or ether-linked analogs [3][4].

GPR119 Agonist Probe for Metabolic Disease Target Validation

The phenylsulfonyl-THQ-7-yl core has been validated as a GPR119 agonist-enabling template with cross-species (human/cyno) efficacy [5]. This compound can be used as a probe in GPR119 target validation studies, particularly for assessing the role of GPR119 in incretin secretion and glucose homeostasis. Its distinct urea pharmacophore (versus the published oxadiazole series) may provide differentiated signaling bias or pharmacokinetics [5].

Multi-Target Screening Library and Privileged Scaffold Collection

Given that the phenylsulfonyl-THQ-7-yl scaffold has independently validated activity across four target classes (TRPV1, RORγt, GPR119, and carbonic anhydrase) [1][2][3][5], this compound is an ideal addition to diversity-oriented screening libraries and privileged scaffold collections. Its inclusion maximizes the probability of identifying hits across multiple therapeutic areas from a single compound investment.

Quote Request

Request a Quote for 1-(4-Fluorobenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.